

Application Notes and Protocols: Scandium Oxide Thin Film Deposition via Atomic Layer Deposition

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Compound of Interest

Compound Name: *Scandium(III) carbonate*

Cat. No.: *B3053141*

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Introduction

While scandium carbonate is a stable scandium source, it is typically not used directly as a precursor for Atomic Layer Deposition (ALD) due to its low volatility. Scandium carbonate serves as a valuable starting material for the synthesis of other scandium compounds that are suitable for ALD.^{[1][2]} This document focuses on the application of volatile scandium precursors for the deposition of high-quality scandium oxide (Sc_2O_3) thin films, a material of significant interest for applications in high-power lasers, gate oxides in semiconductors, and passivation layers.^{[3][4]}

The ALD technique enables the growth of highly conformal and uniform thin films with atomic-level precision, which is crucial for the fabrication of advanced electronic and optical devices.^[5] This is achieved through sequential, self-limiting surface reactions.

This document provides a comprehensive overview of the ALD of Sc_2O_3 , including a summary of various precursor systems, detailed experimental protocols, and the resulting film properties.

Data Presentation: Scandium ALD Precursors and Process Parameters

The following table summarizes the deposition parameters and resulting film properties for Sc_2O_3 thin films grown by ALD using different scandium precursors and co-reactants.

Scandium Precursor	Co-reactant	Deposition Temperature (°C)	Growth Rate (Å/cycle)	Film Purity (Carbon, Nitrogen)	Refractive Index	Dielectric Constant (k)	Reference
Scandium tris(N,N'-diisopropylacetamidinate)	Water (H ₂ O)	290	0.3	< 0.5 atom %	1.8	~17	[6][7]
Sc(MeCp) ₂ (Me ₂ pz)	Ozone (O ₃)	225	0.109 (calculated)	1.3 at. % C (after sputterin g)	-	-	[3][8]
Sc(MeCp) ₂ (Me ₂ pz)	Ozone (O ₃)	275	0.194 (calculated)	1.0 at. % C (after sputterin g)	-	-	[3][8]
Tris-(methylcyclopentadienyl)Sc	Water (H ₂ O)	300	-	-	-	-	[8]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Scandium Oxide using Scandium Tris(N,N'-diisopropylacetamidinate) and Water

This protocol describes the deposition of Sc₂O₃ thin films using a thermal ALD process.

1. Substrate Preparation:

- Start with a clean silicon wafer.
- Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.
- For creating a hydroxyl-terminated surface, a final dip in a dilute HF solution (e.g., 2% HF) can be performed to remove the native oxide, followed by a deionized water rinse and nitrogen drying.

2. ALD System Preparation:

- Load the prepared substrate into the ALD reactor.
- Heat the scandium tris(N,N'-diisopropylacetamidinate) precursor to a temperature that provides adequate vapor pressure for delivery into the reactor.
- Maintain the reactor walls at a temperature higher than the precursor to prevent condensation.
- Set the substrate temperature to the desired deposition temperature, for instance, 290°C.[\[6\]](#) [\[7\]](#)

3. ALD Cycle: The ALD process consists of repeating the following four steps:

- Step 1: Scandium Precursor Pulse: Introduce the vapor of scandium tris(N,N'-diisopropylacetamidinate) into the reactor chamber. The precursor molecules will chemisorb onto the substrate surface until saturation is reached.
- Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor molecules and gaseous byproducts from the chamber.
- Step 3: Water Vapor Pulse: Introduce water vapor as the co-reactant into the chamber. The water molecules will react with the precursor ligands on the surface, forming scandium-oxygen bonds and releasing byproducts.
- Step 4: Purge: Purge the reactor again with an inert gas to remove the unreacted water vapor and the reaction byproducts.

4. Film Growth:

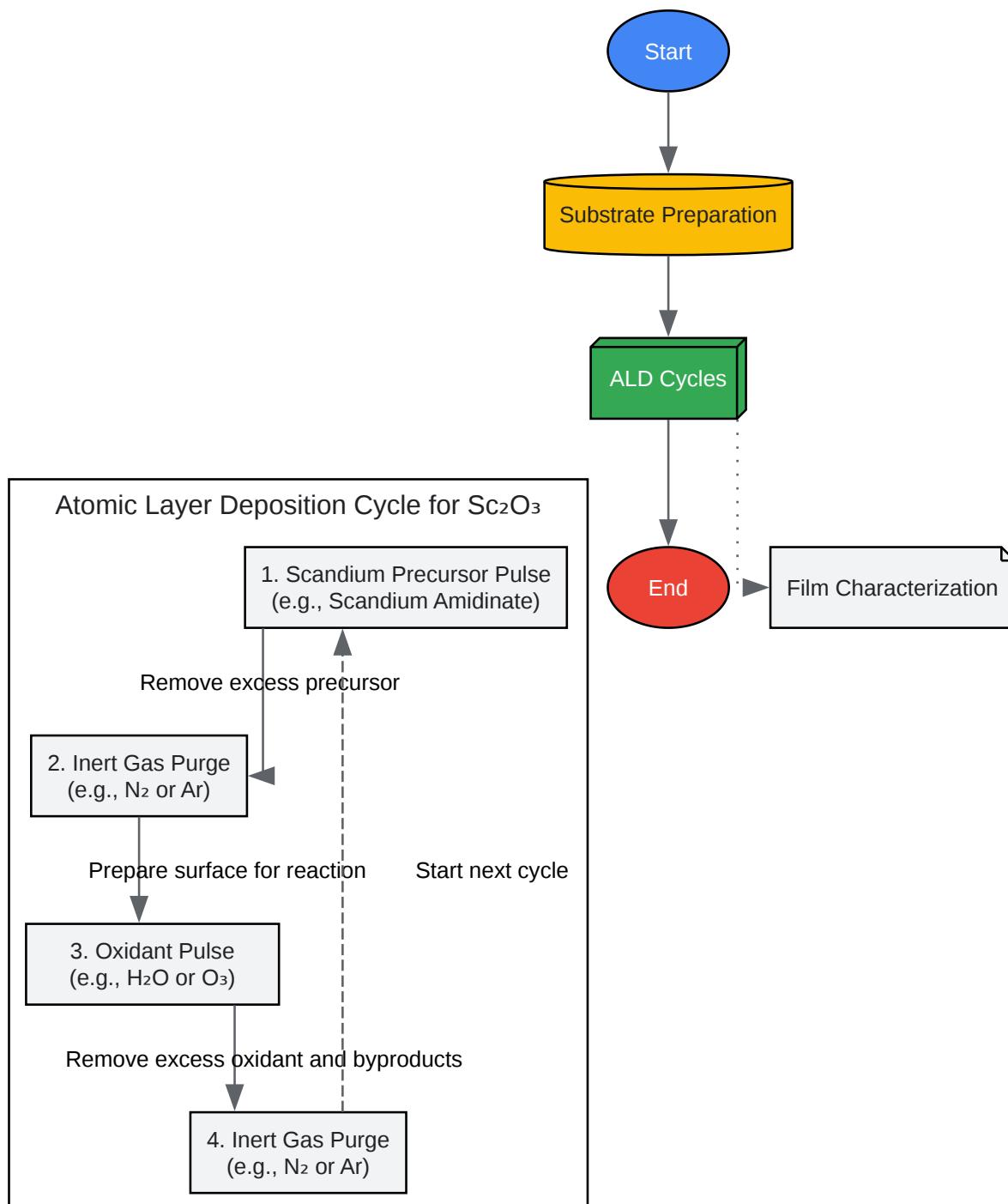
- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness of the film is linearly proportional to the number of ALD cycles.

5. Post-Deposition Characterization:

- After deposition, the film can be characterized using various techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS) for chemical

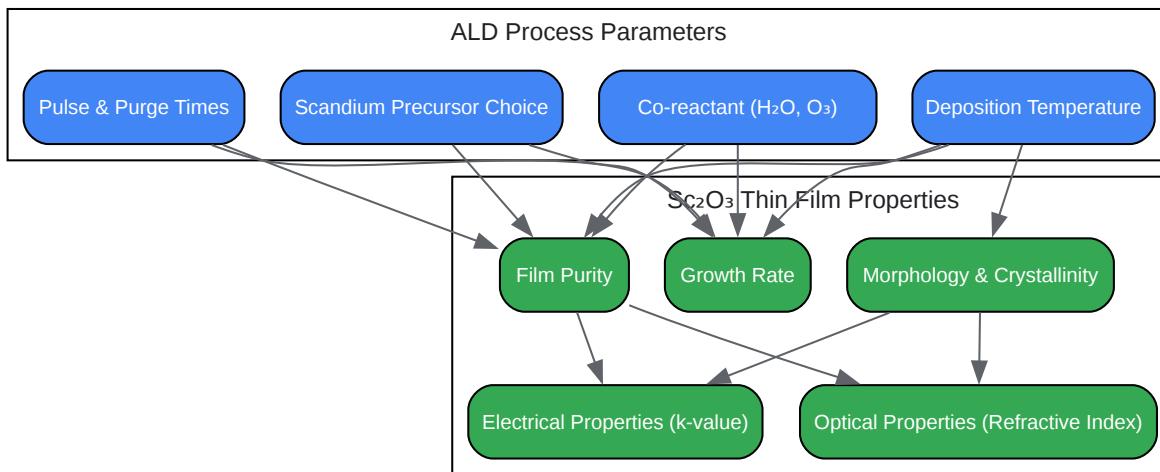
composition and purity[3][9], and X-ray diffraction (XRD) for crystallinity.[4]

Visualizations



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Caption: Workflow for the atomic layer deposition of scandium oxide.



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Caption: Relationship between ALD parameters and Sc₂O₃ film properties.

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